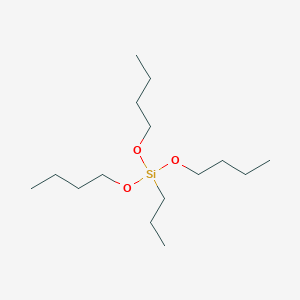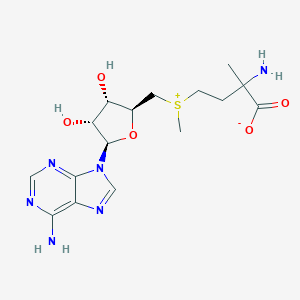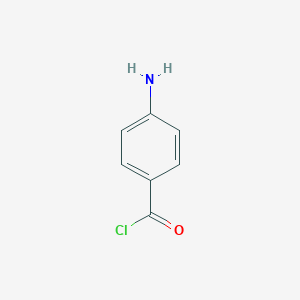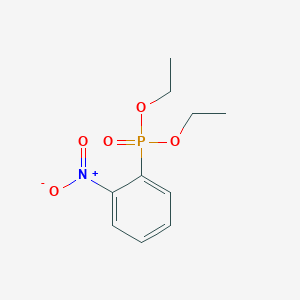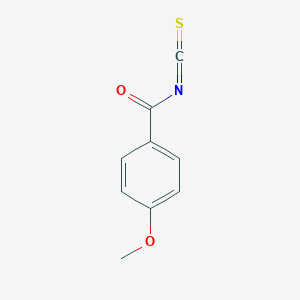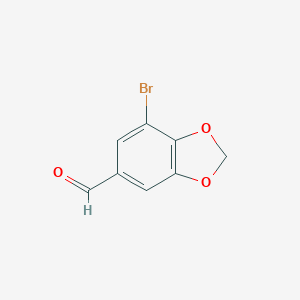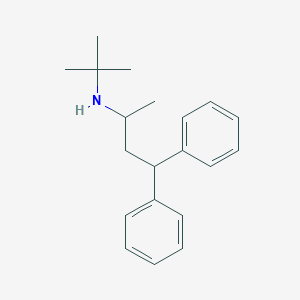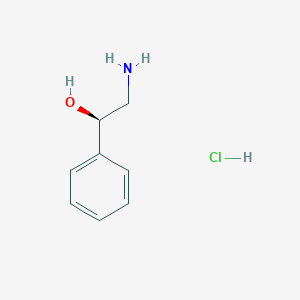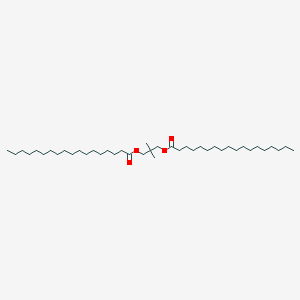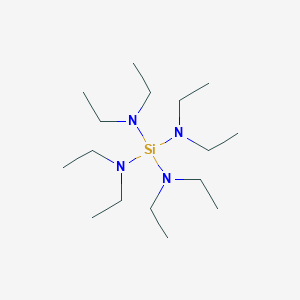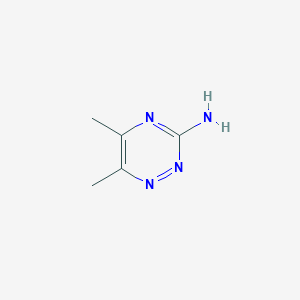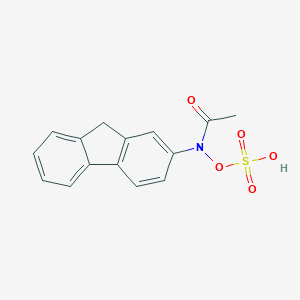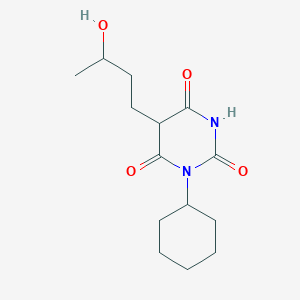
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acid, also known as Cyclobarbital, is a barbiturate drug that is commonly used as a sedative, hypnotic, and anesthetic agent. It was first synthesized in the early 1900s and has been used in medical practice for over a century. Cyclobarbital is a derivative of barbituric acid and is classified as a short-acting barbiturate.
Mechanism of Action
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA-A receptor, which increases the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This results in a sedative and hypnotic effect.
Biochemical and Physiological Effects
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl has been shown to have a range of biochemical and physiological effects. It can cause a decrease in heart rate, blood pressure, and respiratory rate. It can also cause muscle relaxation and a decrease in body temperature. Additionally, 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl has been shown to have anticonvulsant properties and can be used to treat seizures.
Advantages and Limitations for Lab Experiments
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It also has a well-established safety profile and is easy to administer. However, 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl has limitations, including its short duration of action and potential for addiction and abuse.
Future Directions
There are several future directions for research on 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Another area of study is the development of new barbiturate derivatives with improved pharmacological properties, such as longer duration of action and lower potential for abuse. Additionally, research may focus on the underlying mechanisms of 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl's anticonvulsant properties and its potential use in the treatment of epilepsy.
Conclusion
In conclusion, 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl is a barbiturate drug that has been used in medical practice for over a century. It has sedative, hypnotic, and anesthetic properties and has been used in various medical procedures. 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl acts on the central nervous system by enhancing the activity of the neurotransmitter GABA and has a range of biochemical and physiological effects. While 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl has advantages for use in laboratory experiments, it also has limitations and potential for addiction and abuse. Future research on 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl may focus on its potential use in the treatment of alcohol withdrawal syndrome, the development of new barbiturate derivatives, and the underlying mechanisms of its anticonvulsant properties.
Synthesis Methods
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl can be synthesized through a series of chemical reactions involving the condensation of cyclohexylamine with diethyl malonate, followed by the addition of urea and subsequent cyclization. The resulting product is then hydrolyzed to yield 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl.
Scientific Research Applications
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl has been extensively studied for its sedative and hypnotic properties. It has been used in various medical procedures, such as dental procedures, minor surgeries, and as a preoperative medication. 1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acidl has also been used in the treatment of insomnia, anxiety, and other sleep disorders.
properties
CAS RN |
17148-44-6 |
|---|---|
Product Name |
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acid |
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-cyclohexyl-5-(3-hydroxybutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h9-11,17H,2-8H2,1H3,(H,15,18,20) |
InChI Key |
KWKUDHRFXHHXFJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2)O |
Canonical SMILES |
CC(CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2)O |
synonyms |
1-Cyclohexyl-5-(3-hydroxybutyl)barbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



